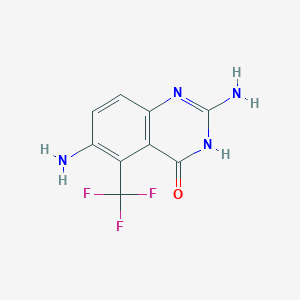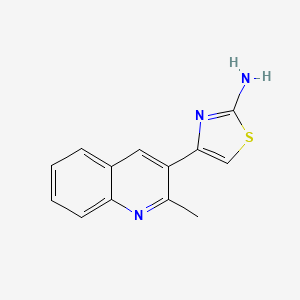
4-(2-Methylquinolin-3-YL)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylquinolin-3-YL)thiazol-2-amine is a heterocyclic compound that combines a quinoline moiety with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylquinolin-3-YL)thiazol-2-amine typically involves the condensation of 2-methylquinoline-3-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylquinolin-3-YL)thiazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2-Methylquinolin-3-YL)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Indol-3-yl)thiazole-2-amine: Similar structure but with an indole moiety instead of a quinoline.
2-(2-Methylquinolin-3-yl)thiazole: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
4-(2-Methylquinolin-3-YL)thiazol-2-amine is unique due to its specific combination of quinoline and thiazole rings, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C13H11N3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
4-(2-methylquinolin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H11N3S/c1-8-10(12-7-17-13(14)16-12)6-9-4-2-3-5-11(9)15-8/h2-7H,1H3,(H2,14,16) |
InChI Key |
WORFUNDNOXMILI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
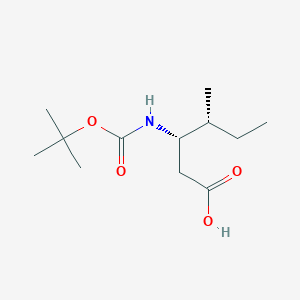
![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)

![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)

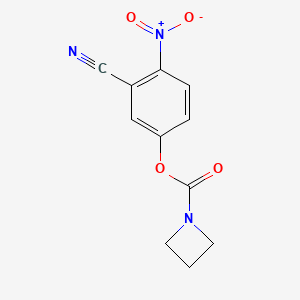
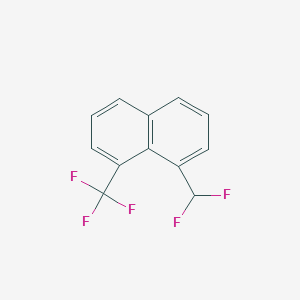
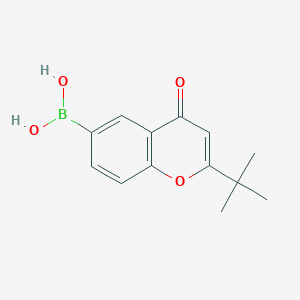
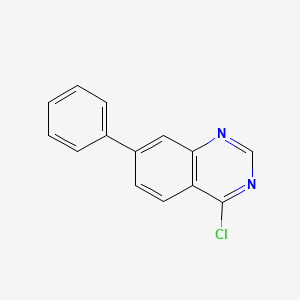
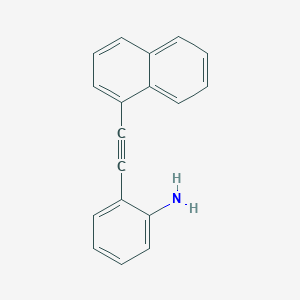
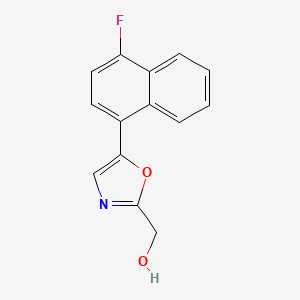
![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11868517.png)
